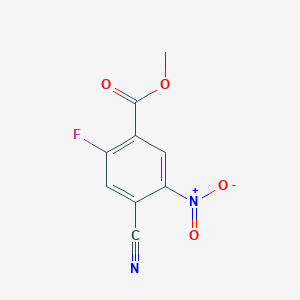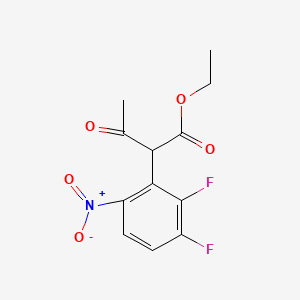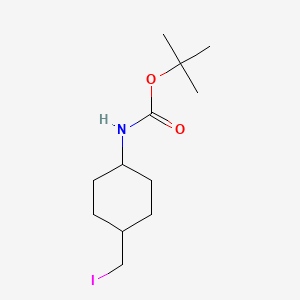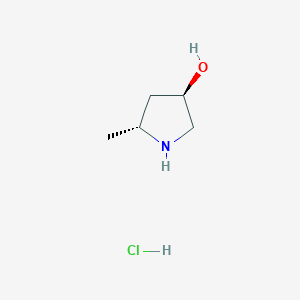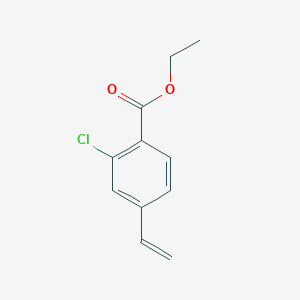
Ethyl 2-chloro-4-vinylbenzoate
Overview
Description
Scientific Research Applications
Polymer Chemistry and Material Science
Vinyl benzoate derivatives serve as critical monomers in the synthesis of functional polymers with diverse applications. For instance, the creation of polymers via the homopolymerization and copolymerization of monomers, such as Ethyl 4-vinyl-α-cyano-β-phenylcinnamate, demonstrates the utility of vinyl benzoate compounds in developing materials with specific properties, including optical activity and chemical resistance (Sumida & Vogl, 1981). These materials find applications in various industries, including electronics, coatings, and healthcare.
Organic Synthesis and Catalysis
In the realm of organic synthesis, vinyl benzoate derivatives are instrumental in the development of new synthetic pathways and catalysts. The palladium-catalyzed deoxygenative approach, utilizing compounds related to Ethyl 2-chloro-4-vinylbenzoate, facilitates the generation of 2-vinylbenzoic acids from alkyl aryl ketones. This method underscores the role of vinyl benzoate derivatives in synthesizing bioactive molecules and polymers, showcasing their importance in pharmaceuticals and polymer chemistry (Ram et al., 2020).
Advanced Material Applications
Vinyl benzoate derivatives also contribute to the design of advanced materials with unique properties. For example, the development of fluorescent, thermoresponsive polymers using 9-(4-Vinylbenzyl)-9H-carbazole illustrates the potential for creating materials that respond to environmental changes, such as temperature fluctuations. These materials have potential applications in smart textiles, sensors, and drug delivery systems (Lessard et al., 2012).
Environmental and Health Applications
Research on vinyl benzoate derivatives extends into environmental and health sectors as well. Studies on polymeric biocides based on poly(ethylene-co-vinyl alcohol) highlight the antimicrobial properties of these materials. By incorporating antimicrobial agents into polymers, it's possible to create surfaces and materials resistant to microbial growth, addressing concerns in public health, food safety, and healthcare settings (Park et al., 2004).
properties
IUPAC Name |
ethyl 2-chloro-4-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGNRWKABUQCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-chloro-4-vinylbenzoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Fluorophenoxy)methyl]azetidine](/img/structure/B1403137.png)
![3-[(3-Chlorophenoxy)methyl]azetidine](/img/structure/B1403138.png)



![Thieno[2,3-b]pyridin-2-ylmethanamine](/img/structure/B1403143.png)
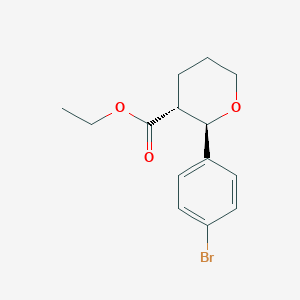
![7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1403147.png)
